1-(4-(Trifluoromethyl)pyridin-2-yl)azetidine-3-carbonitrile
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Overview
Description
1-(4-(Trifluoromethyl)pyridin-2-yl)azetidine-3-carbonitrile is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an azetidine ring with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Trifluoromethyl)pyridin-2-yl)azetidine-3-carbonitrile typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized through various methods, including the condensation of trifluoromethyl-substituted 1,3-dicarbonyl compounds with cyanacetamide.
Azetidine Ring Formation: The azetidine ring can be formed through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the pyridine and azetidine rings, often using reagents such as palladium catalysts under specific conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Trifluoromethyl)pyridin-2-yl)azetidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by radical initiators.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Radical initiators such as azobisisobutyronitrile (AIBN) under UV light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
1-(4-(Trifluoromethyl)pyridin-2-yl)azetidine-3-carbonitrile has several scientific research applications:
Pharmaceuticals: It is used as a building block in the synthesis of various drugs due to its unique structural properties.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides.
Materials Science: It is employed in the creation of advanced materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethyl)pyridin-2-yl)azetidine-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-(Trifluoromethyl)pyridin-4-yl)piperazine: This compound also contains a trifluoromethyl group attached to a pyridine ring but differs in the presence of a piperazine ring instead of an azetidine ring.
2-(1H-indol-3-yl)-4,6-diphenylnicotinonitrile: Contains a pyridine ring with different substituents, showing varied biological activities.
Uniqueness
1-(4-(Trifluoromethyl)pyridin-2-yl)azetidine-3-carbonitrile is unique due to its combination of a trifluoromethyl group, pyridine ring, azetidine ring, and carbonitrile group. This unique structure imparts specific chemical and biological properties, making it valuable in various applications.
Properties
IUPAC Name |
1-[4-(trifluoromethyl)pyridin-2-yl]azetidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)8-1-2-15-9(3-8)16-5-7(4-14)6-16/h1-3,7H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYJDWBHFZNZRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CC(=C2)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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